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Compound of Interest

Compound Name: (E/Z)-GSK5182

Cat. No.: B15612324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of (E/Z)-GSK5182 and

GSK4716, two prominent modulators of the Estrogen-Related Receptor Gamma (ERRγ).

ERRγ, an orphan nuclear receptor, is a key regulator of cellular metabolism, making it an

attractive therapeutic target for a range of diseases, including metabolic disorders and cancer.

This document summarizes their performance based on experimental data, details the

methodologies of key experiments, and visualizes the signaling pathways involved.

At a Glance: (E/Z)-GSK5182 vs. GSK4716
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Feature (E/Z)-GSK5182 GSK4716

Modulation of ERRγ Inverse Agonist Agonist

Primary Effect
Inhibits ERRγ transcriptional

activity

Activates ERRγ transcriptional

activity

Potency IC50: 79 nM for ERRγ[1][2] EC50: 1.3 µM for ERRγ

Selectivity

Highly selective for ERRγ;

does not interact with ERRα or

ERα[1][2]

Selective for ERRβ/γ over

ERRα and classical estrogen

receptors[3]

Mechanism of Action

Stabilizes an inactive

conformation of ERRγ,

promoting co-repressor binding

and inhibiting co-activator

recruitment[4][5]

Promotes an active

conformation of ERRγ,

facilitating co-activator

recruitment[6]

Effect on ERRγ Protein

Stability

Increases ERRγ protein levels

by inhibiting ubiquitination-

mediated degradation[4][7]

Can induce the degradation of

ERRγ in a dose-dependent

manner[8]

Key Downstream Effects
Suppresses hepatic

gluconeogenesis[1][9][10]

Induces expression of PGC-1α

and genes for fatty acid

oxidation and mitochondrial

biogenesis[6]

Quantitative Data Comparison
The following tables summarize the quantitative data regarding the potency and selectivity of

(E/Z)-GSK5182 and GSK4716.

Table 1: Potency of ERRγ Modulators
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Compound Assay Type Parameter Value Target

(E/Z)-GSK5182 Functional Assay IC50 79 nM[1][2] ERRγ

GSK4716 Functional Assay EC50 1.3 µM ERRγ

GSK4716 Functional Assay IC50 2 µM[3] ERRβ/γ

Table 2: Selectivity Profile of ERRγ Modulators

Compound Selectivity for ERRγ Cross-reactivity

(E/Z)-GSK5182 High
Does not interact with ERRα or

ERα[1][2]

GSK4716 Moderate

Agonist activity at ERRβ; over

50-fold selective for ERRβ/γ

compared to estrogen

receptors[3]

Signaling Pathways and Mechanisms of Action
(E/Z)-GSK5182 and GSK4716 exert opposing effects on ERRγ activity through distinct

molecular mechanisms, leading to different downstream cellular responses.

(E/Z)-GSK5182: The Inverse Agonist Pathway
(E/Z)-GSK5182 functions as an inverse agonist, meaning it reduces the constitutive activity of

ERRγ. It binds to the ligand-binding pocket of ERRγ and induces a conformational change that

promotes the recruitment of co-repressors, such as SMILE, while preventing the binding of co-

activators like PGC-1α[4][5]. This leads to the transcriptional repression of ERRγ target genes.

A unique characteristic of GSK5182 is its ability to stabilize the ERRγ protein by inhibiting its

ubiquitination and subsequent proteasomal degradation[4][7]. This results in an accumulation

of the inactive receptor in the cell. A key physiological outcome of GSK5182-mediated ERRγ

inhibition is the suppression of hepatic gluconeogenesis, highlighting its potential as a

therapeutic for type 2 diabetes[1][9][10].
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Caption: (E/Z)-GSK5182 signaling pathway. (Within 100 characters)
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GSK4716: The Agonist Pathway
In contrast, GSK4716 acts as an agonist, enhancing the transcriptional activity of ERRγ. Upon

binding, it stabilizes an active conformation of the receptor, which facilitates the recruitment of

co-activators, most notably PGC-1α[6]. The ERRγ/PGC-1α complex then binds to the promoter

regions of target genes, leading to their increased expression. These target genes are heavily

involved in cellular energy metabolism, including fatty acid oxidation and mitochondrial

biogenesis[6]. Unlike GSK5182, GSK4716 can lead to the dose-dependent degradation of the

ERRγ protein[8]. The activation of these metabolic pathways by GSK4716 suggests its

potential in conditions characterized by mitochondrial dysfunction.
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Caption: GSK4716 signaling pathway. (Within 100 characters)
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Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

scientific findings. Below are representative protocols for assays commonly used to

characterize ERRγ modulators.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of a compound to ERRγ. It measures the

disruption of the interaction between a fluorescently labeled tracer ligand and the receptor by a

test compound.

Materials:

ERRγ Ligand Binding Domain (LBD), typically GST-tagged

Terbium (Tb)-labeled anti-GST antibody (Donor)

Fluorescently labeled tracer ligand for ERRγ (Acceptor)

Test compounds (e.g., (E/Z)-GSK5182, GSK4716)

Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, pH 7.5)

384-well low-volume microplates

Plate reader capable of TR-FRET measurements

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

In a 384-well plate, add the test compound dilutions. Include controls for no inhibition (DMSO

vehicle) and maximum inhibition (a high concentration of a known binder).

Prepare a master mix of the ERRγ-LBD and the Tb-anti-GST antibody in assay buffer and

incubate for 30 minutes at room temperature.
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Add the ERRγ-LBD/antibody mix to each well of the assay plate.

Add the fluorescently labeled tracer ligand to all wells.

Incubate the plate for 1-2 hours at room temperature, protected from light.

Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor at ~340

nm and measure emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm

(FRET-sensitized acceptor emission).

Calculate the ratio of the acceptor to donor emission signals.

Plot the emission ratio against the logarithm of the test compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

TR-FRET Binding Assay Workflow
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Caption: TR-FRET binding assay workflow. (Within 100 characters)

Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional

activity of ERRγ.

Materials:

HEK293 cells (or other suitable cell line)
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Expression plasmid for a GAL4-ERRγ-LBD fusion protein

Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activating

sequence (UAS)

Transfection reagent

Cell culture medium and supplements

Test compounds (e.g., (E/Z)-GSK5182, GSK4716)

Luciferase assay reagent

96-well cell culture plates

Luminometer

Procedure:

Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

Co-transfect the cells with the GAL4-ERRγ-LBD expression plasmid and the UAS-luciferase

reporter plasmid using a suitable transfection reagent.

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test

compounds. Include a vehicle control (DMSO).

Incubate the cells with the compounds for 18-24 hours.

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

Add the luciferase substrate to the cell lysates.

Measure the luminescence using a luminometer.

For inverse agonist activity ((E/Z)-GSK5182), plot luminescence against the logarithm of the

compound concentration and fit to a dose-response inhibition curve to determine the IC50.
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For agonist activity (GSK4716), normalize the luminescence of treated cells to that of

vehicle-treated cells and plot the fold-activation against the logarithm of the compound

concentration to determine the EC50.

Luciferase Reporter Assay Workflow

Seed Cells

Transfect with
Plasmids

Treat with
Compounds

Incubate

Lyse Cells

Add Luciferase
Substrate

Measure
Luminescence

Data Analysis
(IC50/EC50)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Luciferase reporter assay workflow. (Within 100 characters)

Conclusion
(E/Z)-GSK5182 and GSK4716 are powerful and distinct chemical tools for probing the function

of ERRγ. As a highly potent and selective inverse agonist, (E/Z)-GSK5182 is invaluable for

studies requiring the inhibition of ERRγ's constitutive activity and for investigating its role in

processes such as hepatic gluconeogenesis. In contrast, GSK4716 serves as a selective

agonist for ERRβ and ERRγ, making it a suitable tool for exploring the therapeutic potential of

activating ERRγ-mediated metabolic pathways, including mitochondrial biogenesis and fatty

acid oxidation. The choice between these two compounds will ultimately depend on the specific

research question and the desired modulation of ERRγ activity. This guide provides the

foundational information necessary for researchers to make an informed decision and to design

and interpret experiments involving these important ERRγ modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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